molecular formula C22H38N2O9 B12941486 (3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate

(3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate

Cat. No.: B12941486
M. Wt: 474.5 g/mol
InChI Key: WTJIMPJIOVAIMT-LNILZBNJSA-N
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Description

(3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate involves multiple steps, including the formation of the cyclohexene ring, the introduction of the acetamido and pentan-3-yloxy groups, and the attachment of the tetrahydro-2H-pyran-2-yl moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetamido group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

(3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R,5S)-Ethyl 4-acetamido-3-(butan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate
  • (3R,4R,5S)-Ethyl 4-acetamido-3-(hexan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate

Uniqueness

The uniqueness of (3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate lies in its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H38N2O9

Molecular Weight

474.5 g/mol

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-3-pentan-3-yloxy-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]cyclohexene-1-carboxylate

InChI

InChI=1S/C22H38N2O9/c1-5-13(6-2)32-15-9-12(22(30)31-7-3)8-14(17(15)23-11(4)26)24-21-20(29)19(28)18(27)16(10-25)33-21/h9,13-21,24-25,27-29H,5-8,10H2,1-4H3,(H,23,26)/t14-,15+,16+,17+,18+,19-,20+,21+/m0/s1

InChI Key

WTJIMPJIOVAIMT-LNILZBNJSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC2C(C(C(C(O2)CO)O)O)O)C(=O)OCC

Origin of Product

United States

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